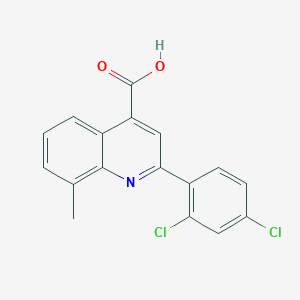
2-(2,4-dichlorophenyl)-8-methyl-4-quinolinecarboxylic acid
説明
2-(2,4-dichlorophenyl)-8-methyl-4-quinolinecarboxylic acid, also known as nalidixic acid, is a synthetic antibacterial agent that belongs to the class of quinolone antibiotics. It was first introduced in 1962 and has been widely used in the treatment of urinary tract infections caused by gram-negative bacteria.
作用機序
The mechanism of action of 2-(2,4-dichlorophenyl)-8-methyl-4-quinolinecarboxylic acid acid involves the inhibition of bacterial DNA gyrase, which is responsible for the supercoiling of DNA during replication and transcription. By inhibiting this enzyme, 2-(2,4-dichlorophenyl)-8-methyl-4-quinolinecarboxylic acid acid prevents the proper functioning of bacterial DNA and ultimately leads to cell death.
Biochemical and Physiological Effects:
Nalidixic acid has been shown to have a broad-spectrum antibacterial activity against gram-negative bacteria. It is primarily used in the treatment of urinary tract infections caused by Escherichia coli and other gram-negative bacteria. Nalidixic acid is absorbed rapidly from the gastrointestinal tract and is excreted primarily through the kidneys.
実験室実験の利点と制限
Nalidixic acid has been widely used in laboratory experiments as a tool to study the mechanism of action of quinolone antibiotics. Its advantages include its well-established synthesis method and broad-spectrum antibacterial activity. However, its limitations include its relatively low potency compared to newer quinolone antibiotics and the potential for the development of bacterial resistance.
将来の方向性
For research on 2-(2,4-dichlorophenyl)-8-methyl-4-quinolinecarboxylic acid acid include the development of new quinolone antibiotics with increased potency and improved resistance profiles. Additionally, research could focus on the development of new methods for the synthesis of 2-(2,4-dichlorophenyl)-8-methyl-4-quinolinecarboxylic acid acid and other quinolone antibiotics. Finally, studies could be conducted to investigate the potential use of 2-(2,4-dichlorophenyl)-8-methyl-4-quinolinecarboxylic acid acid in combination with other antibiotics to improve its efficacy and reduce the development of resistance.
科学的研究の応用
Nalidixic acid has been used as a tool in scientific research to study the mechanism of action of quinolone antibiotics. It has been shown to inhibit the activity of bacterial DNA gyrase, a key enzyme involved in DNA replication and transcription. This inhibition leads to the accumulation of DNA breaks and ultimately bacterial cell death.
特性
IUPAC Name |
2-(2,4-dichlorophenyl)-8-methylquinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO2/c1-9-3-2-4-11-13(17(21)22)8-15(20-16(9)11)12-6-5-10(18)7-14(12)19/h2-8H,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SERVWJLISXGXPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=C(C=C(C=C3)Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenyl)-8-methylquinoline-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-ethyl-5-methyl-N-[3-(methylthio)phenyl]-3-thiophenecarboxamide](/img/structure/B4266315.png)


![1-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]-5-(difluoromethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4266346.png)
![5-(difluoromethyl)-1-{[2-(3-methoxyphenyl)-4-quinolinyl]carbonyl}-3-methyl-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4266350.png)
![5-(difluoromethyl)-1-{[2-(3-ethoxyphenyl)-4-quinolinyl]carbonyl}-3-methyl-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4266358.png)
![3-methyl-1-[(2-methyl-4-quinolinyl)carbonyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4266365.png)
![2-[1-(4-methoxy-3-methylbenzyl)-4-(1-propyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B4266371.png)
![propyl 2-[(4-methoxybenzoyl)amino]-5-methyl-4-(4-propylphenyl)-3-thiophenecarboxylate](/img/structure/B4266378.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,3,4-trimethylbenzenesulfonamide](/img/structure/B4266392.png)
![5-{2-[(5-ethyl-3-thienyl)carbonyl]hydrazino}-5-oxopentanoic acid](/img/structure/B4266412.png)
![3-({2-[(5-ethyl-3-thienyl)carbonyl]hydrazino}carbonyl)-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4266414.png)
![3-({2-[(5-ethyl-3-thienyl)carbonyl]hydrazino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4266420.png)